molecular formula C21H28O2 B13385307 17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13385307
M. Wt: 312.4 g/mol
InChI Key: VRRHHTISESGZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Dehydroprogesterone typically involves the use of 17 alpha-hydroxyprogesterone as a starting material. The process includes mixing 17 alpha-hydroxyprogesterone with toluene, water, and acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 16-Dehydroprogesterone often employs biotransformation techniques using microorganisms. For instance, the biotransformation of steroids using different microorganisms can introduce hydroxyl groups into the steroid skeleton, which is an important step in the synthesis of new steroids . This method is favored for its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 16-Dehydroprogesterone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of 16-Dehydroprogesterone, such as 16 alpha-hydroxyprogesterone .

Scientific Research Applications

16-Dehydroprogesterone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 16-Dehydroprogesterone involves its interaction with specific molecular targets and pathways. It primarily acts on progesterone receptors, regulating the growth and shedding of the uterine lining . This interaction is crucial for maintaining pregnancy and regulating the menstrual cycle. Additionally, it may influence other signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Uniqueness: 16-Dehydroprogesterone is unique due to the presence of the double bond between the 16th and 17th carbon atoms, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRHHTISESGZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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